Iodoaminopotentidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

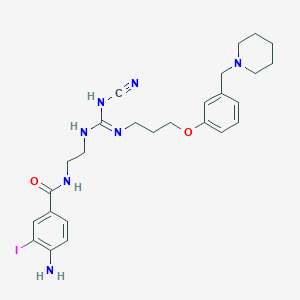

Iodoaminopotentidine (I-APT) is a high-affinity, selective histamine H2 receptor (H2R) antagonist developed as part of a structural optimization program targeting novel radioligands. Its core structure features an N-cyano-N'-[ω-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine scaffold, with an additional substituted aromatic ring connected via a carbon chain spacer and a polar group (e.g., carboxamide) . Key structural determinants of its activity include:

- Chain A (N'-alkyl chain): Optimal length of 3 carbons (C3).

- Chain B (N"-spacer): Optimal length of 2 carbons (C2).

- Substituents: Aromatic iodine at the 3-position enhances both affinity and radiolabeling utility .

In functional assays, I-APT demonstrated 32-fold higher potency than cimetidine in isolated guinea pig right atrium . Its [125I]-labeled form ([125I]-I-APT) exhibits exceptional H2R affinity (pKi = 9.15 in guinea pig cerebral membranes) and low nonspecific binding, making it a gold-standard radioligand for H2R mapping in brain tissues .

Preparation Methods

Synthetic Routes to Iodoaminopotentidine

Precursor Synthesis: Aminopotentidine (APT)

Aminopotentidine (APT), the non-radiolabeled precursor, is synthesized via a multi-step sequence involving guanidinylation and amide coupling. The core structure derives from N-[2-(4-aminobenzamido)ethyl]-N'-cyano-N''-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}guanidine . Key steps include:

-

Alkylation of Phenolic Intermediates : p-Methoxybenzyl chloride reacts with 1,3-dibromopropane to form the benzylic ether intermediate .

-

Guanidinylation : Cyanamide links the phenoxypropyl moiety to a 2-aminoethylbenzamide group via a carbodiimide-mediated coupling .

-

Reductive Amination : Piperidine derivatives are introduced using potassium iodide as a catalyst in ethanol/water mixtures .

Chloramine-T Mediated Iodination

The most widely reported method involves oxidizing sodium iodide (Na¹²⁵I) with chloramine-T under acidic conditions :

-

Reagents : APT (20 nmol), Na¹²⁵I (2 mCi), chloramine-T (44 nmol), sodium acetate buffer (pH 5.6).

-

Reaction : Incubation at 25°C for 1 minute, terminated with sodium metabisulfite .

Iodo-Gen Oxidation

An alternative oxidant, Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), minimizes side reactions:

-

Conditions : APT (10 µg) and Na¹²⁵I in phosphate buffer (pH 7.4) for 10 minutes .

-

Advantages : Reduced chlorination byproducts compared to chloramine-T .

Comparative Analysis of Iodination Methods

| Parameter | Chloramine-T | Iodo-Gen |

|---|---|---|

| Reaction Time | 1 minute | 10 minutes |

| pH | 5.6 | 7.4 |

| Byproducts | Chlorinated derivatives | Minimal |

| Radiochemical Yield | 70–75% | 65–70% |

Purification and Characterization

Chromatographic Purification

-

HPLC : Reverse-phase C18 column (MeCN/10 mM NH₄OAc, pH 4.2); retention times: APT (7.4 min), this compound (15.2 min) .

-

TLC : Silica gel plates (CHCl₃/MeOH 9:1) resolve mono-iodinated (Rf = 0.45) and di-iodinated (Rf = 0.32) species .

Structural Authentication

-

Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 610.3 for mono-iodinated APT .

-

NMR Spectroscopy : ¹H NMR (CDCl₃) signals at δ 1.39–2.32 (piperidinyl protons), δ 6.85–7.45 (aromatic protons) .

-

Infrared Spectroscopy : Bands at 1650 cm⁻¹ (amide C=O) and 2200 cm⁻¹ (cyanoguanidine C≡N) .

Pharmacological Validation

Receptor Binding Affinity

This compound exhibits nanomolar affinity for histamine H₂ receptors:

Specificity Profiling

Optimization and Troubleshooting

Byproduct Mitigation

-

Di-Iodination : Minimized by stoichiometric control (APT:Na¹²⁵I = 1:1.2) .

-

Oxidative Degradation : Add antioxidants (e.g., ascorbic acid) during storage .

Stability Considerations

-

Thermal Stability : Half-life = 114 days in Tris-HCl (pH 7.4) at 25°C .

-

Photodegradation : Protect from light; use amber vials for storage .

Applications in Receptor Autoradiography

This compound enables high-resolution mapping of H₂ receptors in:

Chemical Reactions Analysis

Types of Reactions: Iodoaminopotentidine primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be used to modify the compound for various research purposes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions depending on the experimental requirements.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Iodoaminopotentidine has several important applications in scientific research:

Histamine Receptor Studies: It is widely used as a radioligand to study the binding characteristics and distribution of histamine H2 receptors in various tissues.

Drug Development: The compound is used in the development and testing of new drugs targeting histamine receptors, particularly for conditions such as peptic ulcers and allergic reactions.

Neuropharmacology: Research involving this compound helps in understanding the role of histamine receptors in the brain and their involvement in neurological disorders.

Mechanism of Action

Iodoaminopotentidine exerts its effects by binding to histamine H2 receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding, it inhibits the action of histamine, thereby modulating activities such as gastric acid secretion, immune response, and neurotransmission . The molecular targets include the histamine H2 receptors, and the pathways involved are primarily related to cyclic AMP signaling .

Comparison with Similar Compounds

Structural Analogues

Aminopotentidine (APT)

- Structure : Lacks the iodine substituent present in I-APT.

- Activity : Lower H2R affinity (pKi = 8.01 vs. 9.15 for I-APT) and functional potency (pKb = 7.28 vs. 7.52) .

- In Vivo Efficacy : Comparable ID50 to I-APT (0.018 vs. 0.020 µmol/kg) in reducing histamine-induced acid secretion in rats but shorter duration of action than I-APT .

Diiodoaminopotentidine

- Structure : Contains two iodine atoms on the aromatic ring.

Bromoaminopotentidine

- Structure : Bromine replaces iodine at the 3-position.

- Activity : Moderate H2R affinity (pKi = 8.58) but significantly reduced functional activity (pKb = 6.5) .

Carboxamide-to-Ester Substitution (Compound 44c)

- Modification : Replaces carboxamide with an ester group.

- Activity : Retains ~70% of I-APT's potency, indicating tolerance for polar group variations .

Cyanoguanidine-to-Urea Substitution (Compound 46c,e)

- Modification: Replaces cyanoguanidine with urea.

- Activity: 100-fold reduction in H2R affinity, underscoring the critical role of the cyanoguanidine moiety .

Clinically Used H2 Antagonists

Cimetidine

- Activity : Benchmark H2R antagonist; I-APT is 32x more potent in guinea pig atrium .

- Limitations: High nonspecific binding and poor CNS penetration .

Ranitidine (RAN)

- In Vivo Comparison : Similar ID50 to I-APT (0.036 vs. 0.020 µmol/kg) but shorter duration of action .

Radioligands

[125I]-Iodoaminopotentidine vs. [3H]-Tiotidine

- Affinity : [125I]-I-APT has 100-fold higher H2R affinity (Kd = 0.32 nM) than [3H]-tiotidine .

- Utility : [125I]-I-APT’s superior specific activity enables precise receptor localization, whereas tritiated ligands suffer from lower sensitivity .

Selectivity Against Other Histamine Receptors

- H1/H3 Receptor Cross-Reactivity : I-APT shows negligible affinity for H1 (KI > 1.71 µM) and H3 receptors (KI > 2.28 µM), unlike H3 antagonists like iodophenpropit (IPP), which weakly bind H2R (KI = 2.28 µM) .

Key Data Tables

Table 1: Affinity and Functional Activity of Selected Compounds

Table 2: In Vivo Pharmacokinetic Comparison

| Compound | ID50 (µmol/kg, Rat) | Duration of Action |

|---|---|---|

| I-APT | 0.020 | Long |

| APT | 0.018 | Moderate |

| Ranitidine | 0.036 | Short |

Research Findings and Implications

- Structural Insights: The cyanoguanidine group and iodine substituent are critical for high H2R affinity. Modifications like ester substitution are tolerated, but urea replacement drastically reduces activity .

- Discrepancies in Assays : Higher binding affinity (pKi) than functional activity (pKb) may reflect differential receptor accessibility in membrane vs. intact tissue preparations .

Biological Activity

Iodoaminopotentidine is a potent and selective ligand for the histamine H2 receptor, which plays a crucial role in various physiological processes, including gastric acid secretion and neurotransmission. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Overview of Histamine H2 Receptors

Histamine H2 receptors are G-protein coupled receptors that primarily mediate the effects of histamine in the gastrointestinal tract, particularly in stimulating gastric acid secretion. The activation of these receptors can lead to various downstream signaling pathways, including the activation of adenylyl cyclase and inhibition of phospholipase A2 activity. Understanding the interaction of ligands like this compound with these receptors is essential for developing therapeutic agents targeting gastric disorders and other conditions influenced by histamine signaling.

Pharmacological Properties

This compound has been characterized as a highly selective antagonist for the H2 receptor. Studies have demonstrated its ability to bind effectively to H2 receptors expressed in transfected Chinese Hamster Ovary (CHO) cells. The binding affinity of this compound is significantly higher than that of many other known H2 antagonists, making it a valuable tool for research and potential therapeutic applications.

Binding Affinity and Selectivity

The binding affinity of this compound has been quantified through competitive binding assays using radiolabeled forms of the compound. The following table summarizes key findings regarding its binding characteristics:

| Compound | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| This compound | 0.5 | High for H2 over H1 receptors |

| Cimetidine | 20 | Moderate |

| Ranitidine | 15 | Moderate |

This compound's mechanism involves not only competitive inhibition at the H2 receptor but also modulation of downstream signaling pathways. Research indicates that upon histamine stimulation, this compound can inhibit cyclic AMP accumulation and arachidonic acid release in CHO cells. This suggests that this compound may influence multiple signaling pathways associated with H2 receptor activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its pharmacological potential:

- Inhibition of Gastric Acid Secretion : A study demonstrated that this compound effectively inhibited gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .

- Neurotransmitter Modulation : Research has shown that this compound can modulate neurotransmitter release in neuronal cultures, indicating possible applications in neuropharmacology .

- Receptor Localization : Autoradiographic studies using [125I]this compound have mapped the distribution of H2 receptors in various tissues, providing valuable data for understanding receptor localization and function .

Properties

CAS No. |

126632-01-7 |

|---|---|

Molecular Formula |

C26H34IN7O2 |

Molecular Weight |

603.5 g/mol |

IUPAC Name |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |

InChI |

InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33) |

InChI Key |

VJTYCMQYDRXNNY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |

Key on ui other cas no. |

126632-01-7 |

Synonyms |

I-APT iodoaminopotentidine N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.